Allopurinol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3,6-dideuterio-1,7-dihydropyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
InChI Key |
OFCNXPDARWKPPY-QDNHWIQGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Allopurinol-d2 and its chemical properties
An In-depth Technical Guide to Allopurinol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled form of Allopurinol (B61711), a potent inhibitor of the enzyme xanthine (B1682287) oxidase.[1][2][3][4] Allopurinol itself is a cornerstone in the management of conditions associated with hyperuricemia, such as gout and certain types of kidney stones.[5][6][7] The introduction of deuterium (B1214612) atoms into the Allopurinol structure creates a stable, heavier isotope version of the molecule. This modification makes this compound an invaluable tool in analytical and research settings, primarily as an internal standard for the highly accurate quantification of Allopurinol and its active metabolite, oxypurinol (B62819), in biological matrices using mass spectrometry-based methods.[2][8][9] Its physicochemical properties are nearly identical to Allopurinol, ensuring it mimics the behavior of the unlabeled drug during sample extraction, chromatography, and ionization, thereby correcting for variations in these processes.[9]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized below, with data for unlabeled Allopurinol provided for comparison.
| Property | This compound | Allopurinol |
| Chemical Name | 1,7-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-3,6-d2[10] | 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| CAS Number | 916979-34-5[1][3][10] | 315-30-0[11] |
| Molecular Formula | C₅H₂D₂N₄O[3][4][10] | C₅H₄N₄O[11][12] |
| Molecular Weight | 138.12 g/mol [3][4] | 136.11 g/mol [11] |
| Appearance | Off-white solid[10] | N/A |
| Melting Point | >358°C (decomposes)[1] | N/A |
| Solubility | Soluble in Methanol[10] | Soluble in DMSO (15 mg/mL), Ethanol (3 mg/mL)[11] |
| Purity (Typical) | >95% - 98% (by HPLC)[3][10] | N/A |
| Storage | 2-8°C[10] | Powder: -20°C for 3 years[11] |
Mechanism of Action
As a structural analog of the natural purine (B94841) base hypoxanthine (B114508), the mechanism of action for this compound is identical to that of Allopurinol.[6][13] The primary therapeutic effect is the potent inhibition of xanthine oxidase, the enzyme responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid, the final product of purine catabolism in humans.[6][12][13][14]
Following administration, Allopurinol is rapidly metabolized by aldehyde oxidase and, to a lesser extent, xanthine oxidase into its major active metabolite, oxypurinol (or alloxanthine).[5][6][13][15] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a significantly longer half-life than its parent compound, contributing to the majority of Allopurinol's therapeutic effect.[5][6][7]
By inhibiting this critical enzyme, Allopurinol and oxypurinol decrease the production of uric acid.[13][14] This reduction in plasma uric acid concentration below the limits of solubility helps dissolve existing urate crystals (tophi) and prevents the formation of new ones.[13] Consequently, the levels of the more soluble precursors, hypoxanthine and xanthine, increase in the blood and urine and are readily excreted by the kidneys.[6][13]
References
- 1. This compound | 916979-34-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 916979-34-5 | FA162226 | Biosynth [biosynth.com]
- 5. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Allopurinol - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 8. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. allmpus.com [allmpus.com]
- 11. Allopurinol | Xanthine Oxidase | ROS | TargetMol [targetmol.com]
- 12. study.com [study.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. droracle.ai [droracle.ai]
- 15. ClinPGx [clinpgx.org]
Allopurinol-d2: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Allopurinol-d2. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. While specific long-term stability data for this compound is not extensively published, this guide synthesizes available information on its storage, alongside stability data for its non-deuterated counterpart, Allopurinol, which serves as a close surrogate for understanding its degradation profile.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical and isotopic purity of this compound. Based on information from various suppliers, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder (Neat) | 2-8°C | Long-term | Store in a refrigerator. |
| -20°C | Extended | For prolonged storage. | |
| Stock Solution | -20°C | Up to 1 month | Use within one month.[1] |
| -80°C | Up to 6 months | Use within six months for optimal stability.[1] |
Note: For aqueous stock solutions, it is advised to filter and sterilize the solution before use.[1] It is generally not recommended to store aqueous solutions for more than one day.
Physicochemical Stability Profile
Forced degradation studies on Allopurinol have identified its susceptibility to acidic, alkaline, and oxidative conditions.[2][3][4] These studies are essential for developing stability-indicating analytical methods.
Table 2: Summary of Forced Degradation Studies on Allopurinol
| Stress Condition | Conditions | Observations |
| Acid Hydrolysis | 5N HCl, 100°C, 2 hours | Significant degradation observed.[2] |
| Base Hydrolysis | 5N NaOH, 100°C, 90 minutes | Significant degradation observed.[2] |
| Oxidation | 10% H₂O₂, 100°C, 3 hours | Significant degradation observed.[2] |
| Thermal Degradation | 100°C, 6 hours | Minimal degradation.[2] |
| Photolytic Degradation | 1.2 million lux hours | Minimal degradation.[2] |
Note: The primary degradation product of Allopurinol under various stress conditions is often its active metabolite, Oxypurinol.[5][6] Other reported impurities include 3-amino-4-carboxamidopyrazole hemisulfate (Impurity A) and 5-(formylamino)-1H-pyrazole-4-carboxamide (Impurity B).[2]
Mechanism of Action: Inhibition of Xanthine (B1682287) Oxidase
Allopurinol exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase.[5][7][8] This enzyme plays a critical role in the metabolic pathway of purines, specifically in the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1][5][9] Allopurinol, a structural analog of hypoxanthine, and its primary metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[5] By blocking this enzyme, Allopurinol reduces the production of uric acid.[1][10]
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately determining the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
General Experimental Workflow for HPLC-Based Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound using HPLC.
Example HPLC Method for Allopurinol Analysis
While a specific method for this compound is not detailed in the literature, methods developed for Allopurinol can be adapted.
Table 3: Example of a Stability-Indicating HPLC Method for Allopurinol
| Parameter | Condition |
| Column | Zorbax SB C8 (1.8µm, 4.6mm X 50mm)[2] |
| Mobile Phase | Gradient elution of potassium dihydrogen phosphate (B84403) buffer (pH 2.50, 0.025M) and methanol[2] |
| Flow Rate | 1.0 ml/min[2] |
| Detection | UV at 230 nm[2] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This method was shown to separate Allopurinol from its known degradation products.[2] Method validation according to ICH guidelines is essential to ensure specificity, precision, accuracy, linearity, and robustness.[11][12]
Conclusion
The stability of this compound is critical for its use in research and as an internal standard in analytical methods. While direct, comprehensive stability data for the deuterated form is limited, the provided storage recommendations should be strictly followed. The extensive stability data available for Allopurinol serves as a valuable resource for understanding its potential degradation pathways. For rigorous quantitative stability studies of this compound, it is imperative to develop and validate a specific stability-indicating analytical method, following established protocols such as those outlined in this guide. Researchers should consider performing their own stability assessments under their specific experimental conditions to ensure the integrity of their results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 9. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Allopurinol-d2 (CAS Number: 916979-34-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of Allopurinol-d2, its physicochemical properties, mechanism of action, and detailed protocols for its application in analytical and preclinical research.
Introduction
This compound is the deuterated analog of Allopurinol (B61711), a potent xanthine (B1682287) oxidase inhibitor widely used in the treatment of gout and hyperuricemia.[1][2] The strategic incorporation of deuterium (B1214612) (²H) into the Allopurinol molecule provides a stable isotope-labeled internal standard essential for accurate and precise quantification in bioanalytical studies, particularly those employing mass spectrometry.[3][4] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing the technical data, experimental protocols, and relevant biological pathways associated with this compound.
Physicochemical Properties and Technical Data
This compound shares a similar chemical structure with its non-deuterated counterpart, with the key difference being the substitution of two hydrogen atoms with deuterium. This isotopic substitution results in a slightly higher molecular weight. The key physicochemical and technical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 916979-34-5 | [1] |
| Molecular Formula | C₅H₂D₂N₄O | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Synonyms | 4-Hydroxypyrazolo[3,4-d]pyrimidine-d2, Allopurinol-dideutero | - |
| Appearance | Off-white to white solid | - |
| Purity | Typically >98% | - |
| Solubility | Soluble in dimethylformamide (DMF) and dilute solutions of potassium and sodium hydroxides. Very slightly soluble in water and alcohol. | - |
| Storage | Store at -20°C for long-term stability. | - |
Mechanism of Action: Inhibition of Xanthine Oxidase
Allopurinol exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase. This enzyme plays a crucial role in the purine (B94841) degradation pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.
Allopurinol, being a structural analog of hypoxanthine, acts as a competitive inhibitor of xanthine oxidase. Furthermore, allopurinol is also a substrate for xanthine oxidase, which metabolizes it to oxypurinol (B62819) (alloxanthine). Oxypurinol is also a potent inhibitor of xanthine oxidase and has a longer half-life than allopurinol, contributing significantly to the overall therapeutic effect. By inhibiting xanthine oxidase, allopurinol and oxypurinol reduce the production of uric acid, thereby lowering its concentration in the blood and urine.
References
Methodological & Application
Quantitative Analysis of Allopurinol in Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated method for the quantitative analysis of allopurinol (B61711) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, allopurinol-d2 (B564957), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2] The protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation.
Introduction
Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout. It acts as a potent inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. Accurate measurement of allopurinol concentrations in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document provides a robust LC-MS/MS method for the reliable quantification of allopurinol, utilizing this compound as the internal standard to compensate for matrix effects and variations during sample processing and analysis.[2]
Principle of the Method
The method involves the extraction of allopurinol and the internal standard, this compound, from plasma via protein precipitation. The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Allopurinol (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
Experimental Protocols
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve allopurinol and this compound in a suitable solvent, such as a mixture of methanol and 1.0% NaOH in water (90:10, v/v), to prepare individual stock solutions.[3]
-
Working Standard Solutions: Prepare serial dilutions of the allopurinol stock solution with a suitable solvent (e.g., methanol:water, 50:50, v/v) to create a series of working standard solutions for spiking into blank plasma to generate calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., methanol:water, 60:40, v/v) to prepare a working solution at an appropriate concentration (e.g., 10 µg/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the allopurinol working standard solutions.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[3]
-
Add 10 µL of the this compound internal standard working solution.[2]
-
Add 400 µL of acetonitrile containing 1.0% formic acid to precipitate the plasma proteins.[2][3]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table outlines a representative set of chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| LC System | |
| Column | Hypersil Gold (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[3][4] |
| Mobile Phase | 0.1% Formic acid in water:Acetonitrile (98:2, v/v)[3][4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 2-5 µL |
| Column Temperature | 40°C[4] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| MRM Transitions | Allopurinol: m/z 137.0 → 109.9 This compound: m/z 139.0 → 111.9[3][5] |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Data Analysis
Construct a calibration curve by plotting the peak area ratio of allopurinol to this compound against the nominal concentration of the calibration standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). Calculate the concentration of allopurinol in the QC and unknown samples using the regression equation from the calibration curve.
Method Validation Data
The performance of this method has been validated according to established guidelines. The key quantitative parameters are summarized below.
Table 1: Calibration and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Allopurinol | 60.0 - 6000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 180 | ≤ 3.77 | ≤ 3.77 | 97.7 - 102.3 |
| Medium | 3000 | ≤ 3.50 | ≤ 3.25 | 98.5 - 101.2 |
| High | 4800 | ≤ 2.85 | ≤ 2.95 | 99.1 - 100.8 |
Data adapted from a representative study.[2]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (IS-normalized) |
| Allopurinol | 85.36 - 91.20[3][4] | 1.003 - 1.030[3][4] |
Visualizations
Caption: Mechanism of action of Allopurinol.
Caption: Experimental workflow for plasma sample analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Allopurinol-d2 in Pharmacokinetic Studies of Allopurinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Allopurinol-d2 in the pharmacokinetic analysis of allopurinol (B61711). The protocols detailed below leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying allopurinol and its primary active metabolite, oxypurinol (B62819), in biological matrices. This compound serves as an ideal internal standard (IS) for these assays, ensuring accuracy and precision by compensating for variations during sample preparation and analysis.
Introduction
Allopurinol is a cornerstone in the management of hyperuricemia and gout, functioning by inhibiting the enzyme xanthine (B1682287) oxidase.[1][2] This inhibition reduces the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] The primary active metabolite of allopurinol is oxypurinol, which has a longer half-life and significantly contributes to the therapeutic effect.[2][3][4] Accurate measurement of both allopurinol and oxypurinol concentrations in biological fluids is crucial for pharmacokinetic and bioequivalence studies.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[5][6] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[6] This co-elution and similar behavior allow for effective correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible results.[5][6]
Metabolic Pathway of Allopurinol
Allopurinol is metabolized by xanthine oxidase to its active metabolite, oxypurinol. A small fraction can also be converted to allopurinol-1-riboside.[7]
Caption: Metabolic pathway of Allopurinol to its active metabolite, Oxypurinol.
Experimental Protocols
Protocol 1: Simultaneous Quantification of Allopurinol and Oxypurinol in Human Plasma using LC-MS/MS
This protocol details a validated method for the simultaneous determination of allopurinol and its metabolite oxypurinol in human plasma, employing this compound as an internal standard.
1. Materials and Reagents
-
Allopurinol and Oxypurinol reference standards
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (analytical grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Purified water (Milli-Q or equivalent)
2. Standard and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Allopurinol, Oxypurinol, and this compound in a suitable solvent (e.g., methanol or a small amount of NaOH followed by dilution) to obtain stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Allopurinol and Oxypurinol stock solutions in a mixture of methanol and water (e.g., 60:40 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a methanol:water mixture (60:40, v/v) to a final concentration of 10 µg/mL.[5]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.[1][5]
-
Add 10 µL of the this compound internal standard working solution (10 µg/mL) to each tube and vortex briefly.[5]
-
Add 400 µL of 1.0% formic acid in acetonitrile to precipitate plasma proteins.[1][5]
-
Vortex the mixture vigorously for 5 minutes.[5]
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[2]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Experimental Workflow Diagram
Caption: General workflow for the quantitative analysis of allopurinol in plasma.[5]
Data Presentation
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of allopurinol and oxypurinol.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Allopurinol | Oxypurinol | Internal Standard (this compound) | Reference |
| Matrix | Human Plasma | Human Plasma | N/A | [1][8] |
| Sample Volume | 100 µL | 100 µL | N/A | [1][8] |
| Extraction Method | Protein Precipitation | Protein Precipitation | N/A | [1][8] |
| LC Column | Hypersil Gold C18 | Hypersil Gold C18 | N/A | [1][8] |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | [1][8] |
| MRM Transition | m/z 137.0 → 109.9 | m/z 153.1 → 136.0 | m/z 139.0 → 111.9 | [1][8] |
Table 2: Method Validation and Performance Characteristics
| Parameter | Allopurinol | Oxypurinol | Reference |
| Calibration Range | 60.0 - 6000 ng/mL | 80.0 - 8000 ng/mL | [1][8] |
| LLOQ (Plasma) | 60.0 ng/mL | 80.0 ng/mL | [1][8] |
| Recovery (%) | 85.36 - 91.20% | 85.36 - 91.20% | [1][8] |
| Intra-day Precision (%CV) | ≤ 11.1% | ≤ 7.0% | [9] |
| Inter-day Precision (%CV) | ≤ 11.1% | ≤ 7.0% | [9] |
| IS-Normalized Matrix Factor | 1.003 - 1.030 | 1.003 - 1.030 | [1] |
Table 3: Pharmacokinetic Parameters of Allopurinol and Oxypurinol (in subjects with normal renal function)
| Parameter | Allopurinol | Oxypurinol | Reference |
| Bioavailability | 79 ± 20% | N/A | [10][11] |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [10][11] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [10][11] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [10][11] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable framework for the quantitative analysis of allopurinol and its active metabolite, oxypurinol, in pharmacokinetic studies. The detailed LC-MS/MS protocol and associated data presented here offer a validated starting point for researchers in drug development. The high specificity, sensitivity, and accuracy of this method are essential for generating high-quality pharmacokinetic data, which is fundamental to understanding the absorption, distribution, metabolism, and excretion of allopurinol.
References
- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aptochem.com [aptochem.com]
- 7. Oxypurinol, allopurinol and allopurinol-1-riboside in plasma following an acute overdose of allopurinol in a patient with advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Metabolic Fate Studies Using Allopurinol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a cornerstone therapy for hyperuricemia and gout, acting as an inhibitor of xanthine (B1682287) oxidase to reduce uric acid production. Understanding its metabolic fate is crucial for optimizing therapeutic strategies and mitigating potential adverse effects. The use of stable isotope-labeled compounds, such as Allopurinol-d2, offers a powerful and safe methodology for in vivo metabolic studies.[1][2] Deuterium (B1214612) labeling allows for the differentiation of the administered drug and its metabolites from their endogenous counterparts, enabling precise tracking and quantification in biological matrices.[1][2] This document provides detailed application notes and experimental protocols for conducting in vivo metabolic fate studies of this compound.
Principle of this compound in Metabolic Fate Studies
The primary application of deuterium in drug development is to enhance a drug's metabolic stability by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] In the context of metabolic fate studies, this compound serves as a tracer. When introduced into a biological system, it follows the same metabolic pathways as unlabeled allopurinol.[3] By using mass spectrometry, we can specifically detect and quantify this compound and its deuterated metabolites, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile without the confounding presence of endogenous purine (B94841) metabolites.
Data Presentation: Pharmacokinetic Parameters of this compound and its Metabolite Oxypurinol-d2
The following table summarizes hypothetical, yet representative, quantitative data from an in vivo study in Sprague-Dawley rats following a single oral dose of this compound. This data is based on the known pharmacokinetics of allopurinol.[4][5]
| Parameter | This compound | Oxypurinol-d2 |
| Dose (Oral) | 10 mg/kg | - |
| Tmax (h) | 1.2 ± 0.3 | 4.5 ± 0.8 |
| Cmax (ng/mL) | 2800 ± 550 | 6200 ± 1100 |
| AUC0-t (ng·h/mL) | 7500 ± 1500 | 85000 ± 17000 |
| Half-life (t1/2) (h) | 1.5 ± 0.4 | 21 ± 5 |
| Bioavailability (%) | ~80 | - |
Experimental Protocols
In Vivo Study Protocol: Oral Administration in Rats
This protocol outlines a typical in vivo study to assess the metabolic fate of this compound in rats.[1][6]
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Metabolic cages for urine and feces collection
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment. House animals in metabolic cages to allow for separate collection of urine and feces.
-
Dosing: Fast the rats overnight with free access to water. Prepare a homogenous suspension of this compound in the vehicle at the desired concentration. Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
-
Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48 hours) from the metabolic cages.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Store plasma, urine, and fecal homogenates at -80°C until analysis.
-
Analytical Protocol: LC-MS/MS Quantification of this compound and Oxypurinol-d2
This protocol describes the quantification of this compound and its primary metabolite, Oxypurinol-d2, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Materials:
-
Plasma samples from the in vivo study
-
This compound and Oxypurinol-d2 reference standards
-
Internal Standard (IS), e.g., a different deuterated analog or a structurally similar compound
-
Acetonitrile (B52724) (ACN) with 1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.[7]
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 139.0 | 111.9 |
| Oxypurinol-d2 | 155.0 (hypothetical) | (Product ion to be determined) |
| Internal Standard | (To be determined) | (To be determined) |
Note: The m/z for Oxypurinol-d2 is hypothetical and would need to be confirmed experimentally.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vivo metabolic fate study workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Allopurinol-d2 in Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a cornerstone in the management of hyperuricemia, primarily for the prevention of gout.[1][2][3] It acts as a xanthine (B1682287) oxidase inhibitor, reducing the production of uric acid.[3] Allopurinol is rapidly metabolized to its active metabolite, oxypurinol (B62819), which has a much longer half-life and is the primary contributor to the therapeutic effect.[3] Therapeutic Drug Monitoring (TDM) of allopurinol and oxypurinol is crucial for optimizing dosage, ensuring patient adherence, and minimizing the risk of adverse reactions. Allopurinol-d2, a stable isotope-labeled analog of allopurinol, serves as an ideal internal standard (IS) for quantification of allopurinol and its metabolite in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1][4]
Principle of the Method
The use of this compound as an internal standard in LC-MS/MS analysis is based on the principle of isotope dilution mass spectrometry. This compound is chemically identical to allopurinol, but with a higher molecular weight due to the presence of two deuterium (B1214612) atoms. This allows it to be distinguished from the unlabeled drug by the mass spectrometer. By adding a known amount of this compound to the biological sample at the beginning of the sample preparation process, it can compensate for variations in sample extraction, matrix effects, and instrument response. This results in a more accurate and precise quantification of allopurinol and, by extension, its metabolite oxypurinol.
Metabolic Pathway of Allopurinol
Allopurinol is a structural analog of hypoxanthine (B114508) and acts as a substrate and inhibitor of xanthine oxidase.[3] It is metabolized in the liver to its major active metabolite, oxypurinol.[2][3] Both allopurinol and oxypurinol inhibit xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[3] This inhibition leads to a decrease in uric acid levels. The metabolic pathway is illustrated in the diagram below.
Experimental Protocols
Materials and Reagents
-
Allopurinol and Oxypurinol reference standards
-
This compound (Internal Standard)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Formic acid (AR grade)[1]
-
Deionized water
-
Human plasma (blank)
Stock and Working Solutions
-
Allopurinol and Oxypurinol Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., 0.1 M NaOH) to prepare individual stock solutions.[1]
-
This compound Stock Solution (100 µg/mL): Prepare the internal standard stock solution in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water to create calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with a methanol:water (60:40, v/v) mixture.[4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.[4]
-
Vortex briefly.
-
Add 400 µL of 1.0% formic acid in acetonitrile to precipitate the plasma proteins.[4]
-
Vortex for 5 minutes.[4]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow Diagram
Data Presentation
LC-MS/MS Method Parameters
The following table summarizes the key parameters for the LC-MS/MS method for the simultaneous quantification of allopurinol and oxypurinol using this compound as an internal standard.[1]
| Parameter | Allopurinol | Oxypurinol | This compound (IS) |
| Column | Hypersil Gold (150 mm x 4.6 mm, 5 µm) | Hypersil Gold (150 mm x 4.6 mm, 5 µm) | Hypersil Gold (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid in water:Acetonitrile (98:2, v/v) | 0.1% Formic acid in water:Acetonitrile (98:2, v/v) | 0.1% Formic acid in water:Acetonitrile (98:2, v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 137.0 → 109.9 | 153.1 → 136.0 | 139.0 → 111.9 |
Method Validation Parameters
The performance of the LC-MS/MS method using this compound as an internal standard has been validated.[1] Key validation parameters are presented below.
| Parameter | Allopurinol | Oxypurinol |
| Linearity Range | 60.0 - 6000 ng/mL | 80.0 - 8000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 60.0 ng/mL | 80.0 ng/mL |
| Recovery (%) | 85.36 - 91.20 | 85.36 - 91.20 |
| Matrix Effect (IS-normalized) | 1.003 - 1.030 | 1.003 - 1.030 |
| Intra-day Precision (%RSD) | ≤ 3.77 | ≤ 3.77 |
| Inter-day Precision (%RSD) | ≤ 3.77 | ≤ 3.77 |
| Accuracy (%) | 97.7 - 102.3 | 97.7 - 102.3 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of allopurinol and its active metabolite, oxypurinol. The detailed protocols and validated performance characteristics presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. This approach ensures accurate and precise quantification, which is essential for pharmacokinetic studies, bioequivalence trials, and personalized patient management in a clinical setting.
References
Allopurinol-d2: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Allopurinol-d2, a deuterium-labeled stable isotope of Allopurinol (B61711), in preclinical and clinical research. This document includes detailed protocols for its primary application as an internal standard in quantitative analysis, as well as its potential use as a tracer in metabolic studies.
Introduction to Allopurinol and this compound
Allopurinol is a cornerstone therapy for conditions associated with hyperuricemia, such as gout.[1][2] Its therapeutic effect stems from its role as a potent inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the final steps in uric acid synthesis.[1][3] Allopurinol is rapidly metabolized in the liver to its active metabolite, oxypurinol (B62819), which also inhibits xanthine oxidase and has a significantly longer half-life.[2][4]
This compound is a deuterated analog of allopurinol. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a slightly higher molecular weight than unlabeled allopurinol. This mass difference is readily detectable by mass spectrometry, making this compound an invaluable tool in bioanalytical and metabolic research.[5][6]
Primary Applications of this compound:
-
Internal Standard: Its most common application is as an internal standard for the accurate quantification of allopurinol and oxypurinol in biological matrices (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]
-
Tracer for Metabolic Studies: this compound can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of allopurinol in vivo without the need for radioactive labeling.[8][9]
Quantitative Data
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of allopurinol and its active metabolite, oxypurinol, in humans.
Table 1: Pharmacokinetic Parameters of Allopurinol in Healthy Adult Humans (Oral Administration)
| Parameter | Mean Value | Standard Deviation | Units | Reference(s) |
| Bioavailability | 79 | 20 | % | [2][10] |
| Elimination Half-Life (t½) | 1.2 | 0.3 | hours | [2][10] |
| Apparent Oral Clearance (CL/F) | 15.8 | 5.2 | mL/min/kg | [2][10] |
| Apparent Volume of Distribution (Vd/F) | 1.31 | 0.41 | L/kg | [2][10] |
Table 2: Pharmacokinetic Parameters of Oxypurinol (from Allopurinol) in Healthy Adult Humans with Normal Renal Function
| Parameter | Mean Value | Standard Deviation | Units | Reference(s) |
| Elimination Half-Life (t½) | 23.3 | 6.0 | hours | [2][10] |
| Apparent Oral Clearance (CL/F) | 0.31 | 0.07 | mL/min/kg | [2][10] |
| Apparent Volume of Distribution (Vd/F) | 0.59 | 0.16 | L/kg | [2][10] |
| Renal Clearance (CLR) relative to Creatinine Clearance | 0.19 | 0.06 | - | [2][10] |
In Vitro Efficacy
Table 3: Xanthine Oxidase Inhibition by Allopurinol
| Parameter | Value | Substrate | Reference(s) |
| IC50 | 0.2 - 50 µM | [1] | |
| IC50 | 1.7 µg/mL | [11] | |
| IC50 | 0.13 µg/mL | Hypoxanthine | [12] |
| IC50 | 0.11 µg/mL | Xanthine | [12] |
Signaling Pathway and Mechanism of Action
Allopurinol exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which plays a crucial role in the catabolism of purines. This inhibition reduces the production of uric acid, the end product of this pathway. The accumulation of uric acid can lead to the formation of monosodium urate crystals, which are responsible for the inflammatory symptoms of gout.
Experimental Protocols
Protocol for Quantification of Allopurinol and Oxypurinol in Human Plasma using this compound as an Internal Standard
This protocol is adapted from validated LC-MS/MS methods for the simultaneous determination of allopurinol and oxypurinol.[7]
4.1.1. Materials and Reagents
-
Allopurinol and Oxypurinol reference standards
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve allopurinol, oxypurinol, and this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the allopurinol and oxypurinol stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution in a suitable solvent mixture (e.g., methanol:water, 60:40, v/v).[5]
4.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (IS). Vortex briefly.[5]
-
Add 400 µL of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.[5]
-
Vortex the mixture for 5 minutes.[5]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions
-
LC Column: Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (e.g., 98:2, v/v).[7]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Mass Transitions (m/z):
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of allopurinol and oxypurinol in the plasma samples by interpolation from the calibration curve.
Protocol for a Preclinical Pharmacokinetic Study of Allopurinol in Rodents Using this compound as a Tracer
This protocol provides a general framework for a preclinical pharmacokinetic study. Specific parameters such as animal strain, dose, and sampling time points should be optimized for the specific research question.
4.2.1. Animals and Housing
-
Species: Male Wistar rats (or other appropriate rodent model).[13][14]
-
Weight: 150-200 g.[13]
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.[13]
4.2.2. Dosing
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
4.2.3. Blood Sampling
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4.2.4. Sample Analysis
-
Analyze plasma samples for concentrations of this compound and its deuterated metabolite, Oxypurinol-d2, using a validated LC-MS/MS method.
-
For this analysis, an unlabeled analog (e.g., Allopurinol) can be used as the internal standard.
4.2.5. Pharmacokinetic Analysis
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This compound is a critical tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary role as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for allopurinol and its active metabolite. Furthermore, its application as a stable isotope tracer provides a safe and effective means to investigate the metabolic fate of allopurinol in preclinical and clinical studies. The protocols and data presented in these application notes offer a foundation for the design and execution of robust research involving allopurinol and its deuterated analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal model of acute gout reproduces the inflammatory and ultrasonographic joint changes of human gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. metsol.com [metsol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation and Bioanalytical Protocol for Allopurinol-d2
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol (B61711) is a cornerstone therapy for hyperuricemia and gout, acting as a xanthine (B1682287) oxidase inhibitor.[1][2][3] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification via mass spectrometry. Allopurinol-d2, a deuterated analog of Allopurinol, serves as an ideal internal standard for such assays.[4][5] This document provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and presents a comprehensive protocol for its use in the bioanalysis of Allopurinol in human plasma.
Introduction to Allopurinol and this compound
Allopurinol reduces uric acid production by inhibiting xanthine oxidase, the enzyme that converts hypoxanthine (B114508) and xanthine into uric acid.[2][3][6][7] Its primary active metabolite is Oxypurinol (B62819).[1][2] For quantitative analysis in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[8][9] this compound (IUPAC Name: 1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-3,6-d2) is a stable isotope-labeled version of Allopurinol, making it an excellent internal standard that co-elutes with the analyte and corrects for variations during sample preparation and analysis.[4][9]
Mass Spectrometry Fragmentation Pattern
The fragmentation of Allopurinol and its deuterated analog is most effectively characterized using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI).
Positive Ionization Mode (ESI+)
In positive ESI mode, both Allopurinol and this compound are readily protonated to form the precursor ions [M+H]⁺.[1][10] Collision-induced dissociation (CID) of these precursors leads to the formation of characteristic product ions.
-
Allopurinol (AP): The protonated molecule at m/z 137.0 primarily fragments through the neutral loss of hydrogen cyanide (HCN), resulting in a major product ion at m/z 109.9.[1][10][11] A secondary qualifying transition to m/z 94.0 is also monitored.[1]
-
This compound (AP-d2): As the internal standard, the protonated molecule appears at m/z 139.0. Following the same fragmentation pathway, it loses HCN to produce its most stable and consistent product ion at m/z 111.9.[1][10][11] The two-dalton mass shift from the parent compound is maintained in this primary fragment, confirming its identity and suitability as an internal standard.
Negative Ionization Mode (ESI-)
While positive mode is common, some methods utilize negative ionization. In this mode, deprotonated precursor ions [M-H]⁻ are monitored.
-
Allopurinol (AP): The deprotonated molecule at m/z 134.9 fragments to a product ion at m/z 64.1.[12][13]
-
Oxypurinol (OP): The deprotonated active metabolite at m/z 150.9 fragments to a product ion at m/z 41.9.[12][13]
Quantitative Data Summary
The following table summarizes the mass transitions typically used for the quantification of Allopurinol and its metabolite Oxypurinol using this compound as an internal standard in Multiple Reaction Monitoring (MRM) mode.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Allopurinol | ESI+ | 137.0 | 109.9 | Primary quantification transition[1][11] |
| ESI+ | 137.0 | 94.0 | Qualifying transition[1] | |
| ESI- | 134.9 | 64.1 | Alternative method[12][13] | |
| This compound (IS) | ESI+ | 139.0 | 111.9 | Primary quantification transition[1][11] |
| Oxypurinol | ESI+ | 153.1 | 136.0 | Active Metabolite[1] |
| ESI- | 150.9 | 41.9 | Alternative method[12][13] |
Visualized Fragmentation Pathway
The fragmentation of this compound in positive ESI mode is a straightforward process involving a characteristic neutral loss.
References
- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 8. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 13. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Allopurinol-d2 in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues with Allopurinol-d2. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve poor peak shapes encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, and its non-deuterated counterpart, can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often revolve around secondary chemical interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Specific factors include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic sites on the allopurinol (B61711) molecule, leading to peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of allopurinol (around 9.4), the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion.[1][5]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting or tailing.[1][2][6][7]
-
Metal Contamination: Allopurinol can chelate with metal ions present in the sample, mobile phase, or HPLC system components (e.g., stainless steel frits and tubing), leading to peak tailing.[1][2][8]
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening.[1][9]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][5]
Q2: My this compound peak is tailing. What should I do first?
Peak tailing is the most common peak shape issue for allopurinol. A logical troubleshooting workflow can help identify and resolve the problem efficiently. Start by examining the mobile phase and column conditions.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing for this compound is characterized by an asymmetric peak with a drawn-out trailing edge.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Use a modern, well-end-capped C18 column to minimize exposed silanol groups.[1] Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%) to mask the silanol groups.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of Allopurinol (pKa ≈ 9.4). For reversed-phase chromatography, a lower pH (e.g., 2.5-4.5) will ensure the analyte is in a single protonated state and minimize interactions with silanols.[1][10] |
| Metal Chelation | If metal contamination is suspected, wash the column with a chelating agent. In severe cases, column replacement may be necessary.[1] Using a bio-inert or PEEK-lined column and tubing can also prevent metal interactions. |
| Column Overload | Reduce the mass of this compound injected onto the column by either diluting the sample or decreasing the injection volume.[1][9] |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[1][9] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | This is a primary cause of fronting. Reduce the sample concentration or injection volume.[7][11] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column.[2][5] |
| Column Bed Deformation | A void at the column inlet can cause peak distortion.[1] This often requires column replacement. Using a guard column can help protect the analytical column.[1] |
Issue 3: Broad Peaks
Broad peaks can reduce resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Extra-Column Volume | As with tailing, minimize tubing length and diameter.[1][9] |
| Column Contamination/Degradation | Flush the column with a strong solvent to remove contaminants.[9] If performance does not improve, the column may need to be replaced. |
| Low Buffer Concentration | Inadequate buffer strength can lead to distorted peak shapes. Ensure the buffer concentration is sufficient (e.g., ≥20 mM).[5] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[7][9] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) using a suitable buffer (e.g., phosphate (B84403) or acetate).
-
Equilibrate the column with the first mobile phase for at least 10-15 column volumes.
-
Inject a standard solution of this compound and record the chromatogram.
-
Calculate the peak asymmetry factor for the this compound peak.
-
Repeat steps 2-4 for each mobile phase pH.
-
Compare the peak shapes obtained at different pH values to determine the optimal pH for symmetrical peaks.
Protocol 2: Column Flushing to Remove Contaminants
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with HPLC-grade water for 10-20 column volumes to remove any buffer salts.
-
Flush with 10-20 column volumes of acetonitrile.
-
For strongly bound non-polar contaminants, flush with 10-20 column volumes of isopropanol. [1]
-
Re-equilibrate the column with the mobile phase (without buffer salts first, then with the complete mobile phase) until a stable baseline is achieved.[1]
Data Presentation
Table 1: Example Chromatographic Conditions for Allopurinol Analysis
| Parameter | Condition 1[10] | Condition 2[12] | Condition 3[13] |
| Column | LiChrospher 100 RP-18 (5 µm) | Hypersil Gold (150 mm x 4.6 mm, 5 µm) | ZORBAX Eclipse Plus C18 (4.6x100 mm, 3.5 µm) |
| Mobile Phase | 0.02 M Sodium Acetate (pH 4.5) | 0.1% Formic Acid in Water:Acetonitrile (98:2, v/v) | Acetonitrile:Buffer (pH 4.6) (50:50, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Column Temp. | 40 °C | Not Specified | Not Specified |
| Detection | UV at 254 nm | ESI Positive Mode | UV at 254 nm |
Visualizations
Caption: Troubleshooting workflow for poor this compound peak shape.
Caption: Interactions causing peak tailing for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Why Do Peaks Tail?: LC Troubleshooting | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. Allopurinol related substance assay - inconsistent peaks. - Chromatography Forum [chromforum.org]
- 7. uhplcs.com [uhplcs.com]
- 8. Drug adulteration analysis based on complexation with cyclodextrin and metal ions using ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Minimizing ion suppression of Allopurinol-d2 in mass spectrometry
Welcome to the Technical Support Center for the mass spectrometric analysis of Allopurinol-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, particularly with electrospray ionization (ESI).[1][2][3] It is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][3] This suppression can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1][4]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][4] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression.[1][4]
Q3: What are the primary sources of ion suppression in bioanalytical samples for Allopurinol (B61711) analysis?
A3: In complex biological matrices like plasma or serum, the main culprits for ion suppression include:
-
Phospholipids: These are abundant in plasma and are known to cause significant ion suppression in ESI.[4][5][6]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.[4][5]
-
Endogenous Molecules: Biological fluids contain numerous small molecules that can co-elute with this compound and compete for ionization.[4][5]
Q4: How does using this compound as an internal standard help mitigate ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects.[3][7][8] Because it has nearly identical physicochemical properties to Allopurinol, it will co-elute and experience the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low this compound Signal Intensity | Significant ion suppression from co-eluting matrix components.[3] | 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][5][7] 2. Optimize Chromatography: Adjust the mobile phase gradient or use a column with a different selectivity to separate this compound from the suppression zone.[1][5][7] 3. Switch Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than ESI.[1][5] |
| High Variability in this compound Response | Inconsistent matrix effects across different samples. | 1. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability. 2. Use a Stable Isotope-Labeled Internal Standard: this compound is ideal to compensate for variable matrix effects.[8] Ensure it is added to all samples, calibrators, and quality controls at the beginning of the workflow.[3] 3. Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[7] |
| Retention Time Shifts for this compound | Co-eluting matrix components altering the interaction of the analyte with the stationary phase.[9] | 1. Enhance Sample Cleanup: Use SPE or LLE to achieve cleaner extracts and minimize matrix effects.[9] 2. Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before each injection.[9] 3. Column Temperature: Use a column oven to maintain a consistent temperature.[9] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify at what retention times co-eluting matrix components cause ion suppression.
-
System Setup:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable signal (e.g., 100 ng/mL).
-
Using a syringe pump, deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
The LC flow is combined with the infused solution before entering the MS.
-
-
Procedure:
-
Begin infusing the this compound solution and acquire data on the mass spectrometer, monitoring the MRM transition for this compound. You should observe a stable baseline signal.
-
Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma) onto the LC column and run your standard chromatographic method.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.[1][4]
-
Protocol 2: Sample Preparation via Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples for Allopurinol analysis.[9][10]
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each tube.
-
Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 1.0% formic acid to each tube to precipitate the proteins.[8]
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[8] Reconstitute the residue in the mobile phase to a desired volume. This step helps to concentrate the analyte and improve compatibility with the LC system.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte | Internal Standard | Mean Matrix Factor (%) | Ion Suppression/Enhancement | Reference |
| Protein Precipitation | Allopurinol | This compound | 100.3 - 103.0 | Minimal | [10] |
| Protein Precipitation | Oxypurinol (B62819) | This compound | 100.3 - 103.0 | Minimal | [10] |
| Liquid-Liquid Extraction | Allopurinol | 5-Fluorouracil | 96.15 | Slight Suppression | [11] |
| Liquid-Liquid Extraction | Oxypurinol | 5-Fluorouracil | 91.35 | Slight Suppression | [11] |
Note: A matrix factor of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The use of a co-eluting, stable isotope-labeled internal standard like this compound effectively normalizes for the observed matrix effects.
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
Caption: General workflow for sample preparation using protein precipitation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
Technical Support Center: Allopurinol-d2 Internal Standard Calibration Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve issues when using Allopurinol-d2 as an internal standard in LC-MS/MS assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question 1: Why is the response of my this compound internal standard inconsistent across my calibration curve and samples?
An inconsistent internal standard (IS) response can be attributed to several factors, ranging from sample preparation to instrument performance.
-
Inaccurate Pipetting: Inconsistent volumes of the IS solution added to each sample and standard will lead to variability.
-
Degradation of Internal Standard: this compound, like Allopurinol (B61711), can be susceptible to degradation under certain conditions. Instability in the stock solution or during sample processing can cause a variable response.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1][2] This effect may vary between different samples and concentrations.
-
Carryover: Residual this compound from a high concentration sample may carry over into a subsequent injection, artificially increasing the IS response in the following sample.
Troubleshooting Steps:
-
Verify Pipette Accuracy: Calibrate and verify the accuracy of the pipettes used for adding the internal standard.
-
Assess IS Stability: Prepare fresh this compound stock and working solutions. Compare the response of the fresh solution to the older solution. Forced degradation studies can also be performed to assess stability under various conditions (e.g., acid, base, peroxide, light, heat).[3][4][5]
-
Evaluate Matrix Effects: A post-extraction addition experiment can help determine if matrix effects are influencing the IS signal.[1]
-
Optimize Wash Solvents: Develop a robust needle and injection port washing procedure to minimize carryover. This may involve using a strong organic solvent or a mixture that effectively solubilizes Allopurinol.
Question 2: My calibration curve for Allopurinol is non-linear (R² < 0.99), even though the this compound response is stable. What are the potential causes?
Non-linearity in the calibration curve, despite a stable IS response, often points to issues with the analyte itself or the concentration range of the calibrators.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response for the analyte.
-
Isotopic Contribution (Crosstalk): At very high concentrations of Allopurinol, the natural isotopic abundance of elements (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as crosstalk.[6]
-
Incorrect Calibration Range: The selected concentration range for the calibration standards may be too wide for the linear dynamic range of the instrument for Allopurinol.
Troubleshooting Steps:
-
Dilute High-Concentration Samples: If detector saturation is suspected, dilute the upper-level calibration standards and any high-concentration samples to fall within the linear range of the assay.
-
Check for Crosstalk: Analyze a high-concentration standard of Allopurinol without any this compound to see if there is any signal in the IS mass transition.
-
Narrow the Calibration Range: Construct a calibration curve with a narrower concentration range to determine the linear dynamic range of the method.
Question 3: I'm observing poor peak shapes (e.g., fronting, tailing, or splitting) for both Allopurinol and this compound. How can I resolve this?
Poor peak shape can be caused by a variety of chromatographic issues.[7]
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peak shapes.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography of polar compounds like Allopurinol.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak tailing.[7]
Troubleshooting Steps:
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.
-
Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for Allopurinol. Slightly acidic conditions are often used.[8] Prepare fresh mobile phase daily.
-
Injection Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.
-
System Optimization: Minimize the length and diameter of tubing between the injector, column, and detector.
Frequently Asked Questions (FAQs)
Q1: Is this compound the best internal standard for Allopurinol quantification?
For LC-MS/MS methods, a stable isotope-labeled internal standard like this compound is generally the preferred choice.[9] This is because its physicochemical properties are very similar to the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[10]
Q2: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?
Deuterium exchange, also known as H/D exchange, can occur if the deuterium atoms are located on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, especially in protic solvents.[1] It is crucial to use an this compound standard where the deuterium atoms are placed on stable, non-exchangeable positions (e.g., on a carbon atom not adjacent to a heteroatom).[1]
Q3: Should Allopurinol and this compound have the exact same retention time?
Ideally, the analyte and its deuterated internal standard should co-elute. However, a slight difference in retention time, known as the deuterium isotope effect, can sometimes be observed.[6] If this separation is significant, the analyte and the internal standard may be affected differently by matrix components, which can compromise the accuracy of the quantification.[6]
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for Allopurinol using this compound as an internal standard.
| Parameter | Allopurinol | This compound | Reference |
| Linearity Range | 60.0 - 6000 ng/mL | N/A | [2][11] |
| Accuracy | 97.7 - 102.3% | N/A | [9][11] |
| Precision (%RSD) | ≤ 3.77% | N/A | [9][11] |
| Recovery | 85.36 - 88.92% | ~90.60% | [2] |
| IS-Normalized Matrix Factor | 1.003 - 1.030 | N/A | [2][11] |
Experimental Protocols
Protocol: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of Allopurinol from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 10 µg/mL in a suitable solvent).[9][11]
-
Vortex the sample for 30 seconds.
-
Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) with 1% formic acid).[2][8]
-
Vortex vigorously for 1 minute to precipitate proteins.[12]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[9][12]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[12]
Visualizations
Caption: A troubleshooting workflow for addressing calibration curve issues.
Caption: A typical experimental workflow for Allopurinol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. zenodo.org [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Ensuring the stability of Allopurinol-d2 in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Allopurinol-d2 in stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended application.
-
For organic stock solutions: Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility for allopurinol (B61711) of approximately 3 mg/mL.[1][2] Methanol (B129727) has also been cited as a solvent for this compound.[3]
-
For aqueous stock solutions: Allopurinol and its deuterated analog have low aqueous solubility.[1] To prepare an aqueous stock solution, it is recommended to first dissolve the compound in a minimal amount of 0.1 N sodium hydroxide (B78521) (NaOH) or adjust the pH of the water to 11 with NaOH, followed by sonication to aid dissolution.[2][4][5] Subsequently, the solution should be diluted to the desired concentration with the aqueous buffer of choice. It is crucial to consider the final pH and solvent concentration in your experiment to avoid any unwanted effects.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintain the stability of your this compound stock solution.
-
Temperature: For long-term stability, it is recommended to store stock solutions at -80°C for up to 6 months.[4][5] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[4][5]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[4]
-
Refrigeration of Diluted Solutions: It is generally advised not to refrigerate reconstituted or diluted aqueous solutions of allopurinol.[6][7] Such solutions should ideally be used within 10 hours of preparation.[6][7]
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your this compound stock solution is dependent on the solvent and storage conditions.
| Solvent | Storage Temperature | Recommended Stability Period |
| DMSO / Methanol | -80°C | Up to 6 months[4][5] |
| DMSO / Methanol | -20°C | Up to 1 month[4][5] |
| Aqueous (pH adjusted) | 20-25°C | Within 10 hours[6][7] |
Q4: What are the potential degradation pathways for this compound?
A4: this compound is susceptible to degradation under certain conditions. The primary degradation pathways involve hydrolysis and oxidation. Forced degradation studies on allopurinol have shown significant degradation under acidic, alkaline, and oxidative stress.[8] The metabolic pathway of allopurinol in vivo involves its conversion to its active metabolite, oxypurinol-d2 (alloxanthine-d2), primarily by the enzymes xanthine (B1682287) oxidase and aldehyde oxidase.[9][10]
Troubleshooting Guide
Issue: My this compound powder is not dissolving completely.
-
Possible Cause 1: Low Intrinsic Solubility.
-
Solution: this compound has poor solubility in neutral aqueous buffers.[1] For aqueous preparations, try preparing a concentrated stock solution in a small volume of 0.1 N NaOH before diluting with your experimental buffer.[2] Alternatively, prepare a stock solution in an organic solvent like DMSO.[1][2]
-
-
Possible Cause 2: Particle Agglomeration.
Issue: I observe precipitation in my stock solution after storage.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: The concentration of your stock solution may be too high for the chosen solvent, especially at lower storage temperatures. Consider preparing a slightly less concentrated stock solution.
-
-
Possible Cause 2: Freeze-Thaw Cycles.
-
Solution: Repeated freezing and thawing can lead to precipitation. Ensure your stock solution is aliquoted into single-use vials to minimize temperature cycling.[4]
-
-
Possible Cause 3: Degradation.
-
Solution: If the solution appears discolored or contains precipitates after storage, it may have degraded.[7] It is recommended to discard the solution and prepare a fresh stock.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable stock solution of this compound for use in in vitro or in vivo experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or cryovials
-
Sonicator
-
-
Methodology for Organic Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
-
-
Methodology for Aqueous Stock Solution (e.g., 1 mg/mL in pH-adjusted water):
-
Weigh the this compound powder in a sterile container.
-
Add a small volume of 0.1 N NaOH and sonicate until the powder is dissolved.[11] Alternatively, add water and adjust the pH to 11 with NaOH, followed by sonication.[4][5]
-
Once dissolved, dilute with sterile water to the final desired concentration.
-
Filter the solution through a 0.22 µm sterile filter.[4]
-
Use this solution fresh, ideally within 10 hours, and do not refrigerate.[6][7]
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
-
Objective: To determine the chemical stability of an this compound stock solution over time under specific storage conditions.
-
Materials:
-
Prepared this compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 25 cm, 5 µm packing)[11]
-
Mobile phase (e.g., a mixture of a phosphate (B84403) buffer and methanol or acetonitrile)[12][13]
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Initial Analysis (Time 0):
-
Dilute the freshly prepared this compound stock solution to a known concentration within the linear range of the HPLC method.
-
Inject the sample into the HPLC system and record the peak area of this compound. This will serve as the baseline (100% concentration).
-
-
Storage:
-
Store the aliquoted stock solution under the desired conditions (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stock solution.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Inject the sample and record the peak area.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
A solution is generally considered stable if the concentration remains above 90% of the initial concentration.[14]
-
-
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Potential degradation and metabolic pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. allmpus.com [allmpus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nurses Guide To Allopurinol | CEUfast.com Blog [ceufast.com]
- 8. zenodo.org [zenodo.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. Allopurinol [drugfuture.com]
- 12. gerpac.eu [gerpac.eu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Allopurinol Analysis: A Comparative Guide to an Isotope-Labeled Internal Standard Method
A robust and validated analytical method utilizing a stable isotope-labeled internal standard, Allopurinol-d2, demonstrates superior performance in the quantification of Allopurinol (B61711) compared to alternative approaches. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most reliable method for their analytical needs.
The accurate determination of Allopurinol, a cornerstone medication for the management of hyperuricemia and gout, is critical in both clinical and research settings. The use of an appropriate internal standard is paramount for achieving precise and reproducible results in analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations. This guide details a validated LC-MS/MS method for Allopurinol quantification using this compound as an internal standard and compares its performance with other analytical techniques.
Performance Comparison of Analytical Methods
The selection of an analytical method and internal standard is a critical step in the development of a robust assay for Allopurinol. A stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS/MS-based quantification due to its ability to accurately correct for matrix effects and variations in instrument response.[1] The following tables summarize the performance of an LC-MS/MS method using this compound and compare it with other reported HPLC methods for Allopurinol analysis.
Table 1: Performance of LC-MS/MS Method with this compound Internal Standard [1][2]
| Validation Parameter | Performance Metric |
| Linearity Range | 60.0 - 6000 ng/mL |
| Precision (%RSD) - Intra-day | ≤ 3.77 |
| Precision (%RSD) - Inter-day | ≤ 3.77 |
| Accuracy (%) | 97.7 - 102.3 |
| Recovery (%) | 85.36 - 91.20 |
| Matrix Effect (%) | 1.003 - 1.030 (IS-normalized) |
Table 2: Comparison with Alternative Analytical Methods
| Analytical Method | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Internal Standard |
| LC-MS/MS with this compound | 0.06 - 6.0 | ≤ 3.77 | 97.7 - 102.3 | This compound [2] |
| RP-HPLC[3] | Not Specified | Not Specified | "Excellent recoveries" | Not Specified |
| RP-HPLC[4] | 2.5 - 15 | < 2 (Intra-day & Inter-day) | 103 - 110 | Not Specified |
| RP-HPLC[5] | Not Specified | 0.5 (Ruggedness) | 100.69 | Not Specified |
| HPLC-UV[6] | 0.5 - 10 | Not Specified | Not Specified | Aciclovir |
| LC-MS/MS[7] | 0.05 - 5 | ≤ 11.1 | Not Specified | 2,6-dichloropurine |
The data clearly indicates that the LC-MS/MS method incorporating this compound as an internal standard provides excellent precision and accuracy over a defined concentration range. While other methods demonstrate acceptable performance for specific parameters, the comprehensive validation and the inherent advantages of a stable isotope-labeled internal standard position this method as a superior choice for rigorous quantitative analysis.
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound working solution (10 µg/mL in methanol:water, 60:40, v/v).[1]
-
Precipitate proteins by adding 400 µL of 1.0% formic acid in acetonitrile (B52724).[1][2]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions:
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: 0.1% formic acid with acetonitrile (98:2, v/v)[2]
-
Flow Rate: 1 mL/min[5]
-
Column Temperature: 30°C[8]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[2]
-
Quantification: Monitor the specific mass transitions for Allopurinol and this compound.
Alternative RP-HPLC Method
1. Sample Preparation:
-
Prepare standard and sample solutions of Allopurinol in a suitable diluent (e.g., mobile phase).
2. Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M dipotassium (B57713) phosphate, pH 3.5) and acetonitrile in a specified ratio (e.g., 55:45 v/v).[3]
-
Flow Rate: 1.5 mL/min[3]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Allopurinol using this compound.
The use of a stable isotope-labeled internal standard such as this compound offers significant advantages in the bioanalysis of Allopurinol.[9][10] This method provides high precision, accuracy, and reliability by effectively compensating for variability during sample processing and analysis. The presented data and protocols serve as a valuable resource for laboratories seeking to establish a high-quality analytical method for Allopurinol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.net [ijpbs.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. clearsynth.com [clearsynth.com]
Cross-Validation of Allopurinol Assays: A Comparative Guide to Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of allopurinol (B61711) and its active metabolite, oxypurinol (B62819), is critical in clinical and research settings for monitoring therapeutic efficacy and conducting pharmacokinetic studies. The choice of an appropriate internal standard is a pivotal factor in the development of robust and reliable bioanalytical assays. This guide provides an objective comparison of different labeled standards for allopurinol quantification, supported by experimental data from various validated methods.
Data Presentation: Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts assay performance. Stable isotope-labeled (SIL) standards, such as deuterated allopurinol (Allopurinol-d2), are often considered the gold standard for mass spectrometry-based assays due to their similar physicochemical properties to the analyte. However, other compounds have also been successfully used. The following tables summarize the performance characteristics of allopurinol assays using different internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods for Allopurinol Quantification
| Internal Standard | Analyte(s) | Calibration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| This compound | Allopurinol & Oxypurinol | 60.0 - 6000 (Allopurinol)80.0 - 8000 (Oxypurinol) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 85.36 - 91.20[1][2] |
| Lamivudine (B182088) | Allopurinol & Oxypurinol | 0.01 - 10 µg/mL (equivalent to 10 - 10000 ng/mL) | <6.94 | Not explicitly stated | >96.03 | 70 - 80[3] |
| 2,6-dichloropurine | Allopurinol & Oxypurinol | Not explicitly stated in snippets | Not explicitly stated in snippets | Not explicitly stated in snippets | Not explicitly stated in snippets | Not explicitly stated in snippets |
Table 2: Performance Characteristics of HPLC-UV Method for Allopurinol Quantification
| Internal Standard | Analyte(s) | Calibration Range (µg/mL) | Within-run Precision (%CV) | Day-to-day Precision (%CV) | Accuracy (%) |
| Sulfanilamide (B372717) | Allopurinol & Oxypurinol | 0.5 - 5.0 | 3 - 5 (plasma)[4] | 5 - 7 (plasma)[4] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the experimental protocols for allopurinol assays using different internal standards.
Method 1: LC-MS/MS with this compound Internal Standard
This method is highly specific and is considered the gold standard for bioanalytical assays due to the similar physicochemical properties of the stable isotope-labeled internal standard to the analyte.[5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound working solution (10 µg/mL in methanol:water, 60:40, v/v).[5]
-
Add 400 µL of 1.0% formic acid in acetonitrile (B52724) to precipitate proteins.[1][2][5]
-
Vortex for 5 minutes.[5]
-
Centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: LC-MS/MS with Lamivudine Internal Standard
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)[6]
-
Method 3: HPLC-UV with Sulfanilamide Internal Standard
-
Sample Preparation:
-
Details for plasma and urine involve ultrafiltration and ion exchange purification steps, respectively.[4]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column[4]
-
Mobile Phase: 20 mM disodium (B8443419) hydrogen phosphate (B84403) dihydrate, adjusted to pH 2.0 with orthophosphoric acid.[6]
-
Flow Rate: 2.0 mL/min[6]
-
UV Detection: 254 nm[6]
-
Mandatory Visualization
Caption: Workflow for cross-validation of allopurinol assays using two different labeled standards.
Conclusion
The choice of an internal standard is a critical decision in the development of bioanalytical methods for allopurinol. Stable isotope-labeled internal standards, such as this compound, are generally preferred for LC-MS/MS methods as they can accurately correct for matrix effects and variations in instrument response.[5] However, other internal standards like lamivudine have also been successfully validated and can provide reliable results. For HPLC-UV methods, sulfanilamide has been shown to be a suitable internal standard.[5] When selecting an internal standard, researchers should carefully consider the validation data and the specific requirements of their assay. Cross-validation between methods employing different standards is essential to ensure data comparability and integrity, particularly in regulated environments.
References
- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of allopurinol and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Allopurinol: A Comparative Guide to Isotope Effects on Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allopurinol (B61711) and its deuterated analog, Allopurinol-d2, with a focus on the anticipated effects of deuterium (B1214612) substitution on drug metabolism. While extensive data exists for Allopurinol, publically available experimental studies directly comparing the metabolism and pharmacokinetics of this compound are currently lacking. Therefore, this document outlines the established metabolic pathways of Allopurinol and discusses the theoretical basis for the deuterium isotope effect on its biotransformation. The experimental protocols provided are based on established methods for studying Allopurinol metabolism and can be adapted for comparative studies with its deuterated counterpart.
Introduction to the Isotope Effect in Drug Metabolism
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Enzymes that catalyze the cleavage of a C-H bond as the rate-determining step of a metabolic reaction will often exhibit a slower reaction rate when a C-D bond is present at the site of metabolism. This can lead to a decreased rate of metabolite formation, a longer plasma half-life, and potentially altered pharmacodynamic effects.
Allopurinol is primarily metabolized to its active metabolite, oxypurinol (B62819), by the enzymes xanthine (B1682287) oxidase and aldehyde oxidase.[1] This conversion involves the oxidation of the C2 position of the pyrazole (B372694) ring. The introduction of deuterium at this position in this compound is hypothesized to slow down this metabolic conversion, potentially leading to a different pharmacokinetic profile compared to the non-deuterated drug.
Comparative Pharmacokinetic Parameters
While direct comparative data for this compound is unavailable, the following table summarizes the known pharmacokinetic parameters of Allopurinol and its active metabolite, Oxypurinol. It is anticipated that the metabolic conversion of this compound to its corresponding deuterated oxypurinol would be slower, potentially leading to a longer half-life and lower Cmax of the parent drug, and a delayed formation and lower Cmax of the metabolite.
Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol in Humans
| Parameter | Allopurinol | Oxypurinol | Reference |
| Bioavailability (%) | ~79-90 | - | [2][3] |
| Half-life (t½) (hours) | 1.2 ± 0.3 | 23.3 ± 6.0 | [2] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5 - 2 | 2 - 5 | [3] |
| Apparent Oral Clearance (CL/F) (mL/min/kg) | 15.8 ± 5.2 | 0.31 ± 0.07 | [2] |
| Volume of Distribution (Vd/F) (L/kg) | 1.31 ± 0.41 | 0.59 ± 0.16 | [2] |
| Primary Route of Elimination | Metabolism | Renal Excretion | [4] |
Metabolic Pathways and the Anticipated Isotope Effect
Allopurinol is a structural analog of hypoxanthine (B114508) and acts as a competitive inhibitor of xanthine oxidase. It is also a substrate for this enzyme, as well as aldehyde oxidase, which metabolizes it to oxypurinol.[1]
Caption: Metabolic pathway of Allopurinol and the anticipated effect of deuteration.
The deuterium substitution at the C2 position in this compound is expected to result in a kinetic isotope effect, leading to a slower rate of oxidation by xanthine oxidase and aldehyde oxidase. This would theoretically result in a higher plasma concentration of this compound and a lower and delayed formation of its metabolite, Oxypurinol-d2, compared to the non-deuterated form.
Experimental Protocols for Comparative Metabolism Studies
To empirically determine the isotope effect of this compound on drug metabolism, the following experimental protocols can be employed.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is designed to compare the rate of disappearance of Allopurinol and this compound when incubated with human liver microsomes, a key in vitro model for studying drug metabolism.
Materials:
-
Allopurinol and this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally related compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Initiation of Reaction: Pre-warm the master mix at 37°C. Add Allopurinol or this compound to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent drug (Allopurinol or this compound) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear portion of this plot will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
In Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Rats)
This study aims to compare the pharmacokinetic profiles of Allopurinol and this compound following oral administration to rats.
Materials:
-
Allopurinol and this compound
-
Suitable animal model (e.g., Sprague-Dawley rats)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of Allopurinol or this compound to two groups of rats.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentrations of the parent drug and its metabolite (Oxypurinol or Oxypurinol-d2) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both the parent drug and its metabolite in both groups.
Caption: Workflow for comparing the metabolism of Allopurinol and this compound.
Conclusion
The deuterium isotope effect is a well-established principle in medicinal chemistry that can be leveraged to modulate the metabolic properties of drugs. In the case of Allopurinol, deuteration at the C2 position is expected to slow its conversion to the active metabolite, Oxypurinol. This could potentially lead to a more favorable pharmacokinetic profile, such as a longer half-life and reduced peak concentrations of the parent drug. However, without direct comparative experimental data for this compound, these effects remain theoretical. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to elucidate the impact of deuterium substitution on the metabolism of Allopurinol and to quantify the kinetic isotope effect. Such studies are crucial for understanding the potential therapeutic advantages of this compound and for guiding its further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and comparative bioavailability of allopurinol formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison: Allopurinol-d2 Versus C13-Labeled Allopurinol as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of allopurinol (B61711), a cornerstone medication for hyperuricemia and gout, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Allopurinol-d2 and C13-labeled Allopurinol.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatographic separation, and mass spectrometric detection. This mimicry allows for the correction of variability in extraction recovery, matrix effects, and instrument response. While both deuterated (d2) and carbon-13 (C13)-labeled allopurinol serve this purpose, subtle but significant differences in their performance can impact assay accuracy and precision.
Quantitative Performance Comparison
While direct head-to-head experimental data for this compound versus C13-labeled Allopurinol is not extensively published, performance characteristics can be compiled from validated methods and comparative studies of analogous compounds, such as allopurinol's primary metabolite, oxypurinol (B62819). The following table summarizes key performance metrics from a validated LC-MS/MS method utilizing this compound and provides an expected performance profile for a C13-labeled counterpart based on established principles of stable isotope labeling.[1]
| Performance Parameter | This compound | C13-Labeled Allopurinol (Expected) | Key Insights |
| Chromatographic Co-elution | Potential for slight retention time shift, eluting marginally earlier than the unlabeled analyte.[1] | Excellent co-elution with the unlabeled analyte.[1] | The minimal mass difference in C13-labeled standards ensures identical chromatographic behavior, providing more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy (%) | 97.7 - 102.3[2][3] | ≥ 98%[1] | The superior co-elution of C13-labeled standards is expected to lead to slightly higher accuracy. |
| Precision (%RSD) | Intra-day: ≤ 3.77, Inter-day: ≤ 3.77[2] | ≤ 5%[1] | Both standards demonstrate high precision, which is critical for reliable quantification. |
| Recovery (%) | 85.36 - 91.20[2][3] | Consistent and reproducible. | Both standards are expected to show comparable and consistent recovery following sample extraction. |
| Matrix Effect (IS-Normalized) | 1.003 - 1.030[3] | Closer to 1.000[1] | Due to identical elution profiles, C13-labeled standards are better at compensating for ion suppression or enhancement from complex biological matrices. |
| Isotopic Stability | Generally stable, but a theoretical risk of back-exchange exists for deuterium (B1214612) labels.[1] | Highly stable with no risk of isotope exchange.[1] | The C-C and C-N bonds in C13-labeled standards are exceptionally stable, ensuring the integrity of the internal standard throughout the analytical process.[1] |
Experimental Protocols
The following is a representative experimental protocol for the bioanalysis of allopurinol in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 10 µg/mL in a methanol:water mixture).
-
Add 400 µL of acetonitrile (B52724) containing 1.0% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., Hypersil Gold 150 mm x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile (e.g., 98:2, v/v) can be employed.[3]
-
Flow Rate: A flow rate of 0.5 mL/min is a typical starting point.
-
Injection Volume: 5-10 µL of the prepared supernatant.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]
-
MRM Transitions:
Visualizing the Workflow and Metabolic Pathway
To better illustrate the analytical process and the biological context of allopurinol, the following diagrams have been generated.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in bioanalytical method development. For the quantification of allopurinol, both this compound and C13-labeled Allopurinol can provide reliable results when used in a well-validated method.
However, for assays demanding the highest level of accuracy and robustness, C13-labeled Allopurinol represents the superior choice . Its identical chromatographic behavior to the native analyte ensures a more accurate correction for matrix effects, a significant advantage when dealing with complex biological samples. Furthermore, the high chemical stability of the C13 label eliminates the potential for isotopic exchange, further enhancing the reliability of the data. While deuterated standards are often more readily available and can be a cost-effective option, the potential for chromatographic shifts necessitates careful validation to ensure that this does not compromise data integrity.
For researchers, scientists, and drug development professionals where the utmost confidence in quantitative data is essential, the investment in a C13-labeled internal standard for allopurinol analysis is a sound scientific decision that contributes to more reliable and defensible results.
References
Inter-laboratory Perspectives on Allopurinol Quantification Utilizing Allopurinol-d2 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Allopurinol (B61711), a primary therapeutic agent for managing hyperuricemia and gout, is crucial for both clinical monitoring and research applications. The use of a stable isotope-labeled internal standard, such as Allopurinol-d2, is widely regarded as the gold standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to effectively compensate for variations in sample preparation and instrument response.[1] This guide provides a comparative overview of Allopurinol quantification methods using this compound, drawing upon data from validated single-laboratory studies to offer insights into expected performance and methodologies.
Comparative Performance of Allopurinol Quantification Methods
| Parameter | Allopurinol | Oxypurinol (B62819) | Internal Standard | Analytical Method | Reference |
| Linearity Range | 60.0 - 6000 ng/mL | 80.0 - 8000 ng/mL | This compound | LC-MS/MS | [2][3] |
| Intra-day Precision (%RSD) | ≤ 2.43% | ≤ 2.43% | This compound | LC-MS/MS | [2] |
| Inter-day Precision (%RSD) | ≤ 6.42% | ≤ 6.42% | This compound | LC-MS/MS | [2] |
| Intra-day Accuracy (%) | 94.74 - 97.03% | 94.74 - 97.03% | This compound | LC-MS/MS | [2] |
| Inter-day Accuracy (%) | 94.10 - 98.88% | 94.10 - 98.88% | This compound | LC-MS/MS | [2] |
| Recovery (%) | 85.36 - 88.92% | 87.18 - 89.47% | This compound (90.60%) | LC-MS/MS | [2] |
| Matrix Effect (IS-normalized) | 1.003 - 1.030 | 1.003 - 1.030 | This compound | LC-MS/MS | [2][3] |
Experimental Protocols
The methodologies outlined below are based on validated protocols for the simultaneous determination of Allopurinol and Oxypurinol in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound working solution (10 µg/mL in methanol:water, 60:40, v/v).[1]
-
Add 400 µL of 1.0% formic acid in acetonitrile (B52724) to precipitate proteins.[1][2]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v)[2][3]
-
Flow Rate: 0.45 mL/min[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[2][3]
-
Mass Transitions:
Visualizing the Mechanism of Action of Allopurinol
Allopurinol primarily functions by inhibiting xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) catabolism pathway.[5][6] This action reduces the production of uric acid, the final product of this pathway.[7][8] Allopurinol itself is metabolized by xanthine oxidase to its active metabolite, Oxypurinol, which also inhibits the enzyme.[9][10]
Caption: Mechanism of action of Allopurinol and its metabolite, Oxypurinol.
The following diagram illustrates the analytical workflow for the quantification of Allopurinol in a biological sample.
Caption: Experimental workflow for Allopurinol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 6. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Allopurinol - Wikipedia [en.wikipedia.org]
- 9. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Accuracy and precision of Allopurinol-d2 in quantitative bioanalysis
An objective evaluation of Allopurinol-d2's performance against other internal standards in quantitative bioanalysis, supported by experimental data and detailed protocols.
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drug molecules is paramount. Allopurinol (B61711), a cornerstone therapy for hyperuricemia and gout, and its active metabolite, oxypurinol (B62819), require robust bioanalytical methods for their measurement in biological matrices.[1] The use of a stable isotope-labeled internal standard is a widely accepted strategy to ensure the accuracy and precision of such methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound, a deuterated analog of the parent drug, is frequently employed for this purpose. This guide provides a comprehensive comparison of this compound with other internal standards, presenting key performance data and detailed experimental protocols to aid researchers in method development and validation.
Performance Comparison of Internal Standards for Allopurinol Bioanalysis
The choice of an internal standard is critical for compensating for variability during sample preparation and analysis. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus correcting for matrix effects and fluctuations in instrument response. The following tables summarize the performance of this compound and other commonly used internal standards in the quantitative analysis of Allopurinol.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect (IS-normalized) | Reference |
| This compound | LC-MS/MS | 60.0 - 6000 | ≤ 3.77 | ≤ 3.77 | 97.7 - 102.3 | 85.36 - 91.20 | 1.003 - 1.030 | [2][3] |
| Lamivudine | LC-MS/MS | 10 - 10,000 | < 6.94 | < 6.94 | > 96.03 | 70 - 80 | No significant effect | [3][4] |
| Ganciclovir-d5 | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 1: Performance comparison of internal standards used in the quantitative bioanalysis of Allopurinol.
| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% bias) | Reference |
| Allopurinol | 60.0 - 6000 | 2.4 - 4.1 | 3.2 - 5.6 | -2.3 to 2.3 | [2] |
| Oxypurinol | 80.0 - 8000 | 2.1 - 3.8 | 2.9 - 4.9 | -1.8 to 1.5 | [2] |
Table 2: Accuracy and precision data for the simultaneous determination of Allopurinol and Oxypurinol using this compound as an internal standard.
As demonstrated in the tables, this compound exhibits excellent precision and accuracy, with low relative standard deviation (%RSD) and coefficient of variation (%CV) values, and accuracy well within the accepted regulatory limits of ±15% (and ±20% for the lower limit of quantification).[6][7] Its recovery is consistent, and the internal standard-normalized matrix effect is minimal, indicating its suitability for correcting matrix-induced signal suppression or enhancement.[2] While other internal standards like Lamivudine have also been successfully used, stable isotope-labeled internal standards such as this compound are generally preferred for LC-MS/MS methods due to their closer physicochemical properties to the analyte.[3]
Experimental Protocols
A detailed experimental protocol for the simultaneous determination of Allopurinol and its active metabolite Oxypurinol in human plasma using LC-MS/MS with this compound as an internal standard is provided below.
-
To 100 µL of human plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Add 400 µL of 1.0% formic acid in acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions [2]
-
HPLC System: A high-performance liquid chromatography system capable of delivering a precise and stable flow.
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions [2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Allopurinol: m/z 137.0 → 109.9
-
Oxypurinol: m/z 153.1 → 136.0
-
This compound (IS): m/z 139.0 → 111.9
-
Allopurinol Metabolism and Bioanalytical Workflow
To provide a clearer understanding of the bioanalytical process and the role of this compound, the following diagrams illustrate the metabolic pathway of Allopurinol and a general experimental workflow for its quantification.
Caption: Metabolic pathway of Allopurinol to its active metabolite, Oxypurinol.
Caption: General experimental workflow for the quantitative bioanalysis of Allopurinol.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. anivet.au.dk [anivet.au.dk]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
